Quercitol as a Unique GC-MS Marker for Oak Wood Contact in Wine
In the analysis of wines, quercitol was exclusively detected in oak-aged samples, whereas chiro-inositol, scyllo-inositol, and myo-inositol were present regardless of oak contact. Quercitol is therefore a specific marker for oak wood exposure, not influenced by grape variety [1]. Its concentration increased with aging time and was dependent on barrel characteristics, while the concentrations of other cyclitols remained unmodified by oak aging [2].
| Evidence Dimension | Specific detection in oak-aged vs. non-oak-aged wine |
|---|---|
| Target Compound Data | Quercitol: Detected only in oak-aged wines; concentration increased with aging time and barrel age [1] [2] |
| Comparator Or Baseline | Chiro-inositol: Detected in both grape-derived and oak-aged wines; scyllo-inositol and myo-inositol: Concentrations unchanged by oak aging [1] |
| Quantified Difference | Quercitol is a binary marker (present only with oak contact), while other inositols are not [1]. Concentration of quercitol varied with barrel parameters, other inositols did not [2]. |
| Conditions | GC-MS analysis of commercial and experimental wines; oak barrels of different origins and usage times; oak chip treatments [1] [2]. |
Why This Matters
For food scientists and quality control labs, quercitol is the only cyclitol that provides definitive analytical proof of oak wood aging, enabling authentication and process control that other inositols cannot offer.
- [1] Carlavilla D, Villamiel M, Martínez-Castro I, Moreno-Arribas MV. Occurrence and significance of quercitol and other inositols in wines during oak wood aging. Am J Enol Vitic. 2006;57(4):468-473. View Source
- [2] Carlavilla D, Villamiel M, Martínez-Castro I, Moreno-Arribas MV. Occurrence and significance of quercitol and other inositols in wines during oak wood aging. Am J Enol Vitic. 2006;57(4):468-473. View Source
